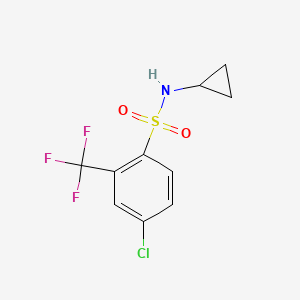
4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H9ClF3NO2S It is known for its unique structural features, which include a chloro group, a cyclopropyl group, and a trifluoromethyl group attached to a benzenesulfonamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclopropylation: The amine group is then reacted with cyclopropyl bromide in the presence of a base such as sodium hydride to introduce the cyclopropyl group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
科学研究应用
4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-chloro-2-(trifluoromethyl)phenyl isocyanate: Similar in structure but with an isocyanate group instead of a sulfonamide group.
4-chloro-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
属性
分子式 |
C10H9ClF3NO2S |
|---|---|
分子量 |
299.70 g/mol |
IUPAC 名称 |
4-chloro-N-cyclopropyl-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-6-1-4-9(8(5-6)10(12,13)14)18(16,17)15-7-2-3-7/h1,4-5,7,15H,2-3H2 |
InChI 键 |
JYYAJOQFZSMNEV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


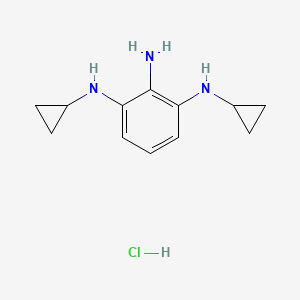
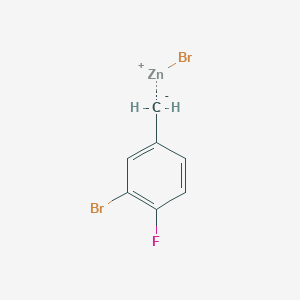

![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
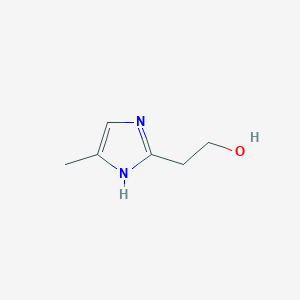

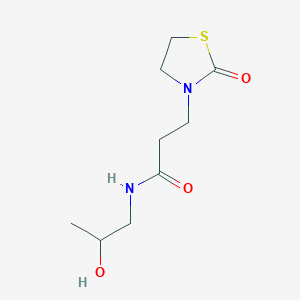
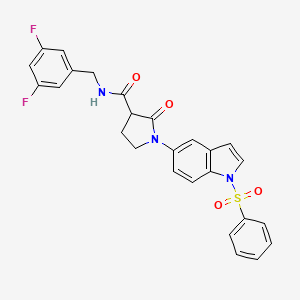
![Methyl 2-((3aS,4R,6R,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14900921.png)
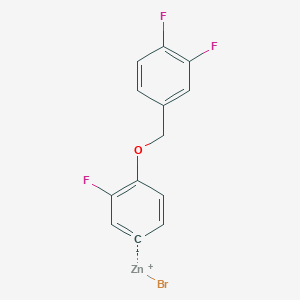
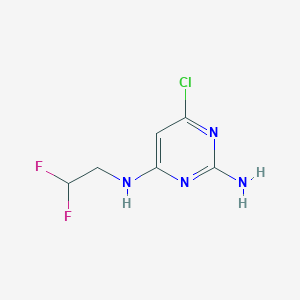
![n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14900933.png)
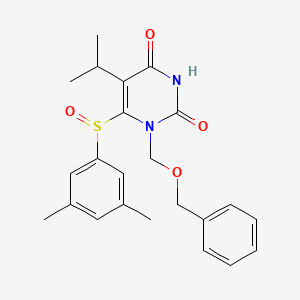
![3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14900946.png)
